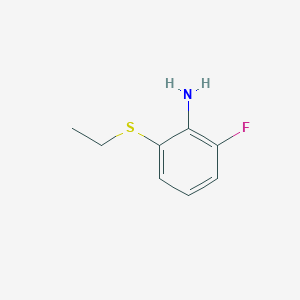

2-(Ethylsulfanyl)-6-fluoroaniline

Overview

Description

2-(Ethylsulfanyl)-6-fluoroaniline, commonly known as ESFA, is an organosulfur compound that has been studied for its potential therapeutic and medicinal applications. ESFA has been used in numerous scientific research applications, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Environmental Remediation and Pollution Treatment

One significant application of chemical compounds related to 2-(Ethylsulfanyl)-6-fluoroaniline is in environmental remediation, particularly in the treatment of water contaminated with heavy metals. Tugba Sardohan Koseoglu et al. (2010) developed poly(2-fluoroaniline) (P2FAn)/PVDF composite cation-exchange membranes for removing chromium (III) and copper (II) ions from aqueous solutions through Donnan dialysis. This research highlights the potential of fluorinated aniline derivatives in creating effective materials for heavy metal ion removal from water sources, thereby contributing to pollution treatment and environmental protection Tugba Sardohan Koseoglu, Esengul Kır, S. Özkorucuklu, Esin Karamızrak, 2010.

Antioxidant Properties for Medicinal Chemistry

Research conducted by Nafal Nazarbahjat et al. (2014) on derivatives of 2-(ethylsulfanyl)benzohydrazide, closely related to the chemical structure of interest, demonstrated potent antioxidant activities. These compounds were shown to have better radical scavenging abilities in a DPPH assay compared to standard antioxidants, indicating their potential in developing new antioxidant therapies or agents Nafal Nazarbahjat, N. Nordin, Z. Abdullah, M. Abdulla, W. Yehye, S. A. Halim, C. Kee, A. Ariffin, 2014.

Advanced Materials and Polymer Science

In the field of polymer science, compounds similar to 2-(Ethylsulfanyl)-6-fluoroaniline have been used to synthesize conducting polymers and composites. A. Gök et al. (2004) studied the synthesis and characterization of polyfuran/poly(2‐fluoroaniline) conducting composites, indicating the utility of fluorinated anilines in creating materials with varied electronic and morphological properties, useful for applications ranging from sensors to electronic devices A. Gök, B. Sarı, M. Talu, 2004.

Radiolabeling and Diagnostic Imaging

M. Glaser et al. (2004) developed a new approach for labeling peptides with (18)F-fluorothiols, utilizing methanesulfonyl precursors derived from fluorinated ethyl compounds. This method facilitates the chemoselective labeling of peptides, offering promising avenues for creating tracers for positron emission tomography (PET), a crucial technique in medical diagnostics and research M. Glaser, H. Karlsen, M. Solbakken, J. Arukwe, F. Brady, S. Luthra, A. Cuthbertson, 2004.

properties

IUPAC Name |

2-ethylsulfanyl-6-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNS/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHIHXMNWSKLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylsulfanyl)-6-fluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

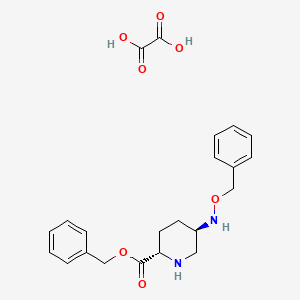

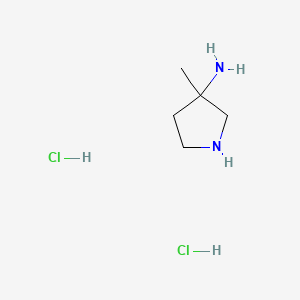

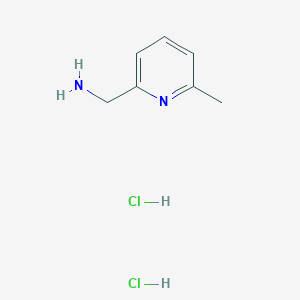

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide](/img/structure/B1427484.png)

![3-Undecylthieno[3,2-b]thiophene](/img/structure/B1427487.png)

![2-[(1-Methyl-3-piperidinyl)thio]-3-phenylquinoline hydrochloride](/img/structure/B1427498.png)

![5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1427499.png)

![Benzo[c]isothiazole-4-carboxylic acid](/img/structure/B1427503.png)